N-[(1H-Benzimidazol-2-yl)methyl]-N'-butylthiourea
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Overview
Description
1-((1H-Benzo[d]imidazol-2-yl)methyl)-3-butylthiourea is a compound that features a benzimidazole core linked to a butylthiourea moiety. Benzimidazole derivatives are known for their diverse biological activities and are commonly found in various pharmaceutical agents. The incorporation of a thiourea group further enhances its potential for biological and chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1H-Benzo[d]imidazol-2-yl)methyl)-3-butylthiourea typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions.
Attachment of Butyl Group: The benzimidazole core is then alkylated with butyl bromide in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide.
Introduction of Thiourea Group: The final step involves the reaction of the alkylated benzimidazole with thiourea in ethanol under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-((1H-Benzo[d]imidazol-2-yl)methyl)-3-butylthiourea can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.
Reduction: The benzimidazole ring can be reduced under specific conditions to form dihydrobenzimidazole derivatives.
Substitution: The butyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride or potassium carbonate.
Major Products
Oxidation: Sulfonyl derivatives of the thiourea group.
Reduction: Dihydrobenzimidazole derivatives.
Substitution: Various alkyl or aryl substituted benzimidazole derivatives.
Scientific Research Applications
1-((1H-Benzo[d]imidazol-2-yl)methyl)-3-butylthiourea has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 1-((1H-Benzo[d]imidazol-2-yl)methyl)-3-butylthiourea involves its interaction with various molecular targets:
Molecular Targets: Enzymes, receptors, and DNA.
Pathways Involved: Inhibition of enzyme activity, modulation of receptor function, and interaction with DNA to inhibit replication or transcription.
Comparison with Similar Compounds
Similar Compounds
- 1-((1H-Benzo[d]imidazol-2-yl)methyl)-3-ethylthiourea
- 1-((1H-Benzo[d]imidazol-2-yl)methyl)-3-phenylthiourea
- 1-((1H-Benzo[d]imidazol-2-yl)methyl)-3-methylthiourea
Uniqueness
1-((1H-Benzo[d]imidazol-2-yl)methyl)-3-butylthiourea is unique due to its specific butyl substitution, which can influence its lipophilicity, biological activity, and chemical reactivity compared to its analogs.
Properties
CAS No. |
77523-94-5 |
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Molecular Formula |
C13H18N4S |
Molecular Weight |
262.38 g/mol |
IUPAC Name |
1-(1H-benzimidazol-2-ylmethyl)-3-butylthiourea |
InChI |
InChI=1S/C13H18N4S/c1-2-3-8-14-13(18)15-9-12-16-10-6-4-5-7-11(10)17-12/h4-7H,2-3,8-9H2,1H3,(H,16,17)(H2,14,15,18) |
InChI Key |
VEUIQMWIWISIRA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=S)NCC1=NC2=CC=CC=C2N1 |
Origin of Product |
United States |
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